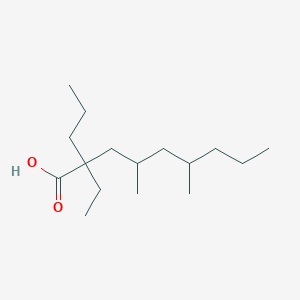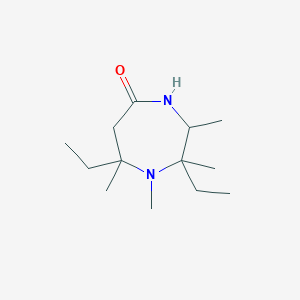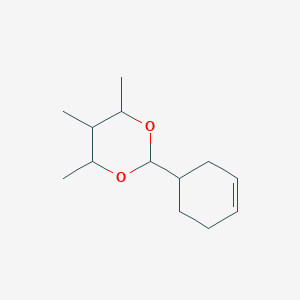
2-Ethyl-4,6-dimethyl-2-propylnonanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4,6-dimethyl-2-propylnonanoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by a long carbon chain with multiple branching points, making it a complex molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4,6-dimethyl-2-propylnonanoic acid typically involves multi-step organic reactions. One common method is the alkylation of a suitable precursor, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of strong bases and oxidizing agents under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. Catalysts such as palladium or platinum may be employed to facilitate the reactions, and advanced purification techniques like distillation or chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-4,6-dimethyl-2-propylnonanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions where hydrogen atoms are replaced by halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Ethyl-4,6-dimethyl-2-propylnonanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Ethyl-4,6-dimethyl-2-propylnonanoic acid exerts its effects involves interactions with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2-Ethyl-4,6-dimethylheptanoic acid
- 2-Propyl-4,6-dimethylnonanoic acid
- 2-Ethyl-4,6-dimethyl-2-propylhexanoic acid
Comparison: Compared to these similar compounds, 2-Ethyl-4,6-dimethyl-2-propylnonanoic acid is unique due to its specific branching pattern and the length of its carbon chain
Properties
CAS No. |
62179-65-1 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
2-ethyl-4,6-dimethyl-2-propylnonanoic acid |
InChI |
InChI=1S/C16H32O2/c1-6-9-13(4)11-14(5)12-16(8-3,10-7-2)15(17)18/h13-14H,6-12H2,1-5H3,(H,17,18) |
InChI Key |
UFIQIQPXJJNMQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)CC(CC)(CCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14546250.png)







![2-[(3-Fluorophenyl)methyl]-5-nitroisoquinolin-2-ium bromide](/img/structure/B14546315.png)
![2,6,7-Trimethyl-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B14546329.png)
![7-Ethoxy-5-isocyanatobicyclo[2.2.1]hept-2-ene](/img/structure/B14546336.png)


![3-[1-(2,4-Dimethylphenyl)-2-phenylethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14546345.png)
